molecular formula C22H30N4O B5081675 (3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5081675
M. Wt: 366.5 g/mol
InChI Key: QFHJJJBKNPDJQB-NHCUHLMSSA-N
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Description

(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylethyl group and a pyridinylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions using phenylethyl halides.

    Attachment of the Pyridinylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the pyridinylpiperazine is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to specific receptors in the body, leading to a biological response.

    Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.

    Ion Channels: Modulation of ion channels, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of a phenylethyl group and a pyridinylpiperazine moiety provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c27-21-18-24(12-9-19-6-2-1-3-7-19)13-10-20(21)25-14-16-26(17-15-25)22-8-4-5-11-23-22/h1-8,11,20-21,27H,9-10,12-18H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJJJBKNPDJQB-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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